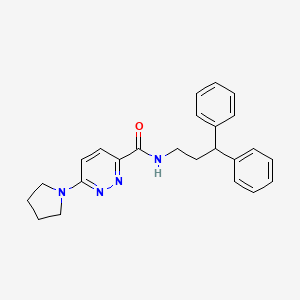
N-(3,3-diphenylpropyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-diphenylpropyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C24H26N4O and its molecular weight is 386.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,3-diphenylpropyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyridazine ring substituted with a carboxamide group and a pyrrolidine moiety. Its molecular formula is C24H26N4O, and it has a molecular weight of approximately 386.5 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural components.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Interaction studies have indicated that this compound may exhibit significant binding affinity for specific receptors involved in inflammatory processes and other physiological functions. The compound's mechanism often involves modulation of receptor activity, which can lead to therapeutic effects in conditions such as inflammation and pain management.
Potential Applications
Research suggests that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokine release.
- Anticancer activity : Through the induction of apoptosis in cancer cells.
- Antimicrobial properties : By disrupting bacterial cell membranes.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[4-(4-fluorophenyl)-2-piperidinyl]-6-(pyrimidin-2-yl)pyridazine-3-carboxamide | Contains piperidine instead of pyrrolidine | Anticancer activity |
| N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | Methyl substitution on phenyl ring | Anti-inflammatory effects |
| N-[4-(trifluoromethyl)phenyl]-6-(morpholin-4-yl)pyridazine-3-carboxamide | Morpholine moiety | Antimicrobial properties |
The unique combination of diphenylpropane and pyrrolidine in this compound enhances its pharmacological profile, potentially improving receptor selectivity and minimizing off-target effects compared to other similar compounds.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits promising results in cellular models. For instance, a study focusing on the compound's effect on the NLRP3 inflammasome showed significant inhibition of IL-1β release in THP-1 cells with an IC50 value of 2.7 nM . This suggests its potential as a therapeutic agent for diseases associated with inflammasome activation.
Pharmacokinetics
Pharmacokinetic evaluations indicate that this compound possesses favorable absorption characteristics. Studies report an oral bioavailability of approximately 62%, making it a viable candidate for further development in oral therapeutic formulations .
In Vivo Efficacy
In vivo studies have highlighted the compound's efficacy in models of septic shock and peritonitis induced by MSU crystals. These findings underscore its potential utility in treating inflammatory diseases mediated by the NLRP3 inflammasome .
Propiedades
IUPAC Name |
N-(3,3-diphenylpropyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c29-24(22-13-14-23(27-26-22)28-17-7-8-18-28)25-16-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-14,21H,7-8,15-18H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANGXEVRWIZSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













